molecular formula C12H16INO B397024 N-allyl-N-[3-(4-iodophenoxy)propyl]amine

N-allyl-N-[3-(4-iodophenoxy)propyl]amine

Cat. No.: B397024
M. Wt: 317.17g/mol
InChI Key: CNXZQZIDEBSHEE-UHFFFAOYSA-N
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Description

N-allyl-N-[3-(4-iodophenoxy)propyl]amine is a tertiary amine featuring an allyl group and a 3-(4-iodophenoxy)propyl chain. The allyl group contributes to hydrophobicity and may participate in addition reactions.

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17g/mol

IUPAC Name

3-(4-iodophenoxy)-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C12H16INO/c1-2-8-14-9-3-10-15-12-6-4-11(13)5-7-12/h2,4-7,14H,1,3,8-10H2

InChI Key

CNXZQZIDEBSHEE-UHFFFAOYSA-N

SMILES

C=CCNCCCOC1=CC=C(C=C1)I

Canonical SMILES

C=CCNCCCOC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxypropylamine Derivatives

The following compounds share the N-allyl-N-(3-phenoxypropyl)amine backbone but differ in substituents on the phenyl ring or amine side chains:

Compound Name Substituent (X) Key Structural Features Notable Properties/Interactions
N-allyl-N-[3-(4-iodophenoxy)propyl]amine Iodine (I) Allyl group, 4-iodophenoxypropyl chain Potential halogen bonding, high molecular weight
N-allyl-N-[3-(4-bromophenoxy)propyl]amine Bromine (Br) 4-bromophenoxypropyl chain Lower electronegativity than iodine; may exhibit weaker halogen bonding
N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine Nitro (NO₂) Nitrophenyl group, hydroxyethyl substituent Electron-withdrawing nitro group; increased polarity
N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine Chloropyridine Pyridinyl methoxy, methylamino propyl Pyridine enhances π-π stacking; methylamino increases solubility

Key Observations :

  • Halogen Effects : Iodine’s larger atomic radius and polarizability compared to bromine may enhance halogen bonding in biological systems (e.g., protein-ligand interactions) .
  • Heterocyclic Moieties: Pyridine () and morpholine () rings introduce distinct hydrogen-bonding capabilities and solubility profiles, contrasting with the iodophenoxy group’s hydrophobic nature.

Functional Group Comparisons in Amine Derivatives

Allyl vs. Non-Allyl Amines
  • Allyl Group : Present in the target compound and ’s N-allyl-N-(3-hydroxypropyl)-p-toluenesulfonamide, the allyl moiety increases hydrophobicity and may enable thiol-ene click chemistry or Michael additions.
  • Morpholine Derivatives: Compounds like (4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine () exhibit enhanced water solubility due to the morpholine ring’s polarity, unlike the iodophenoxypropyl chain.
Silyl-Functionalized Amines
  • Bis-(3-(triethoxysilyl)-propyl)-amine (BTESPA, ) contains hydrolyzable triethoxysilyl groups, enabling silica network formation in materials science.

Physicochemical Properties

  • Molecular Weight : The iodine atom increases molecular weight (e.g., 349.85 g/mol for ’s pyridine derivative vs. ~370–400 g/mol estimated for the target compound).
  • Solubility: The iodophenoxy group’s hydrophobicity may reduce aqueous solubility compared to morpholine () or hydroxyethyl () derivatives.
  • Stability : Allyl groups () may confer susceptibility to oxidation, whereas nitro groups () could destabilize under reducing conditions.

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